molecular formula C15H9ClN4O2 B2460785 3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1187360-65-1

3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B2460785
CAS No.: 1187360-65-1
M. Wt: 312.71
InChI Key: JORXPHWYEAYTQH-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of a 1,2,4-oxadiazole ring fused with a pyrazole ring, and it is substituted with a 3-chlorophenyl group and a furan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid hydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the choice of solvents and reagents may be adjusted to ensure environmental and economic feasibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In the context of its anti-tubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. Additionally, its anti-inflammatory and anti-cancer effects may be mediated through the modulation of signaling pathways such as NF-κB and MAPK, resulting in the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-[3-(pyridin-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-[3-(benzofuran-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole lies in its specific substitution pattern and the presence of both furan and pyrazole rings. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in certain applications, making it a valuable target for further research and development .

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O2/c16-10-4-1-3-9(7-10)14-17-15(22-20-14)12-8-11(18-19-12)13-5-2-6-21-13/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORXPHWYEAYTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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